molecular formula C19H23F3N6O2 B11507121 ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate

ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate

Cat. No.: B11507121
M. Wt: 424.4 g/mol
InChI Key: DABOUVPEDZETLK-UHFFFAOYSA-N
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Description

Ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a piperidine ring, a trifluoromethylphenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-yl)-6-chloro-1,3,5-triazine with 3-(trifluoromethyl)aniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethyl glycinate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

  • Ethyl N-[4-(morpholin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate
  • Ethyl N-[4-(piperidin-1-yl)-6-{[4-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate

Uniqueness

What sets ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23F3N6O2

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 2-[[4-piperidin-1-yl-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C19H23F3N6O2/c1-2-30-15(29)12-23-16-25-17(27-18(26-16)28-9-4-3-5-10-28)24-14-8-6-7-13(11-14)19(20,21)22/h6-8,11H,2-5,9-10,12H2,1H3,(H2,23,24,25,26,27)

InChI Key

DABOUVPEDZETLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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